

An In-depth Technical Guide to 7-Chloroquinoline-4-carboxylic acid

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Compound of Interest

Compound Name: 7-Chloroquinoline-4-carboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **7-Chloroquinoline-4-carboxylic acid**, a heterocyclic compound of significant interest in medicinal chemistry. The document details its chemical identity, physicochemical properties, synthesis methodologies, and biological activities. Special emphasis is placed on its role as a key scaffold in the development of therapeutic agents, particularly in the context of its mechanism of action involving DNA gyrase and its modulation of the NR4A2 signaling pathway. This guide is intended to be a valuable resource for researchers and professionals involved in drug discovery and development.

Chemical Identity and Physicochemical Properties

The IUPAC name for the compound with the CAS Number 13337-66-1 is **7-chloroquinoline-4-carboxylic acid**. It is crucial to distinguish this compound from its isomer, 7-chloro-4-hydroxyquinoline-3-carboxylic acid (CAS Number 86-47-5).

Physicochemical Data

A summary of the key physicochemical properties of **7-Chloroquinoline-4-carboxylic acid** is presented in the table below. It is important to note that some of these values are predicted due

to the limited availability of experimental data.

Property	Value	Source
Molecular Formula	C ₁₀ H ₆ ClNO ₂	-
Molecular Weight	207.61 g/mol	-
CAS Number	13337-66-1	[1]
Appearance	White to off-white solid	[2]
Melting Point	281-282 °C	[2]
Boiling Point (Predicted)	382.1 ± 22.0 °C	[2]
pKa (Predicted)	0.75 ± 0.10	[2]
Solubility	Slightly soluble in DMSO and Methanol.[3]	

Synthesis of 7-Chloroquinoline-4-carboxylic acid

The synthesis of the quinoline core can be achieved through several classic named reactions, including the Doebner-von Miller reaction, the Combes synthesis, and the Pfitzinger reaction. The Doebner reaction, in particular, is well-suited for the synthesis of quinoline-4-carboxylic acids.

General Synthetic Approach: The Doebner Reaction

The Doebner reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid to yield a quinoline-4-carboxylic acid.[4] For the synthesis of **7-Chloroquinoline-4-carboxylic acid**, 3-chloroaniline would be the appropriate starting aniline.

Reaction Scheme:

A proposed workflow for this synthesis is outlined below.



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Caption: Proposed workflow for the synthesis of **7-Chloroquinoline-4-carboxylic acid** via the Doebner reaction.

Detailed Experimental Protocol (Adapted from Pfitzinger Reaction)

While a specific detailed protocol for the Doebner synthesis of **7-Chloroquinoline-4-carboxylic acid** is not readily available, the following protocol is adapted from the Pfitzinger reaction, which also yields quinoline-4-carboxylic acids.^{[2][5]} This protocol uses isatin and a carbonyl compound as starting materials. For the synthesis of a 7-chloro derivative, a 6-chloroisatin would be required.

Materials:

- 6-Chloroisatin
- A suitable carbonyl compound (e.g., a ketone or aldehyde)
- Potassium hydroxide (or other strong base)
- Ethanol
- Water
- Hydrochloric acid (for acidification)

Procedure:

- A mixture of 6-chloroisatin and the carbonyl compound is dissolved in ethanol in a round-bottom flask.

- A solution of potassium hydroxide in water is added to the mixture.
- The reaction mixture is refluxed for several hours until the reaction is complete (monitored by TLC).
- After cooling to room temperature, the solvent is removed under reduced pressure.
- The residue is dissolved in water and filtered to remove any insoluble impurities.
- The filtrate is acidified with hydrochloric acid until precipitation of the product is complete.
- The solid product is collected by filtration, washed with cold water, and dried.
- The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Spectral Data

The structural elucidation of **7-Chloroquinoline-4-carboxylic acid** is supported by various spectroscopic techniques.

¹H and ¹³C NMR Spectroscopy

While a complete, assigned spectrum for **7-Chloroquinoline-4-carboxylic acid** is not readily available in the literature, typical chemical shifts for the quinoline core can be predicted. The proton and carbon atoms of the quinoline ring system will exhibit characteristic signals in the aromatic region of the NMR spectra. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift (typically >10 ppm). In the ¹³C NMR spectrum, the carboxylic carbon will have a characteristic resonance in the range of 165-185 ppm.^[6]^[7]

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and a strong carbonyl (C=O) stretching band between 1760 and 1690 cm⁻¹.^[8] The aromatic C-H and C=C stretching vibrations of the quinoline ring will also be present.

Mass Spectrometry

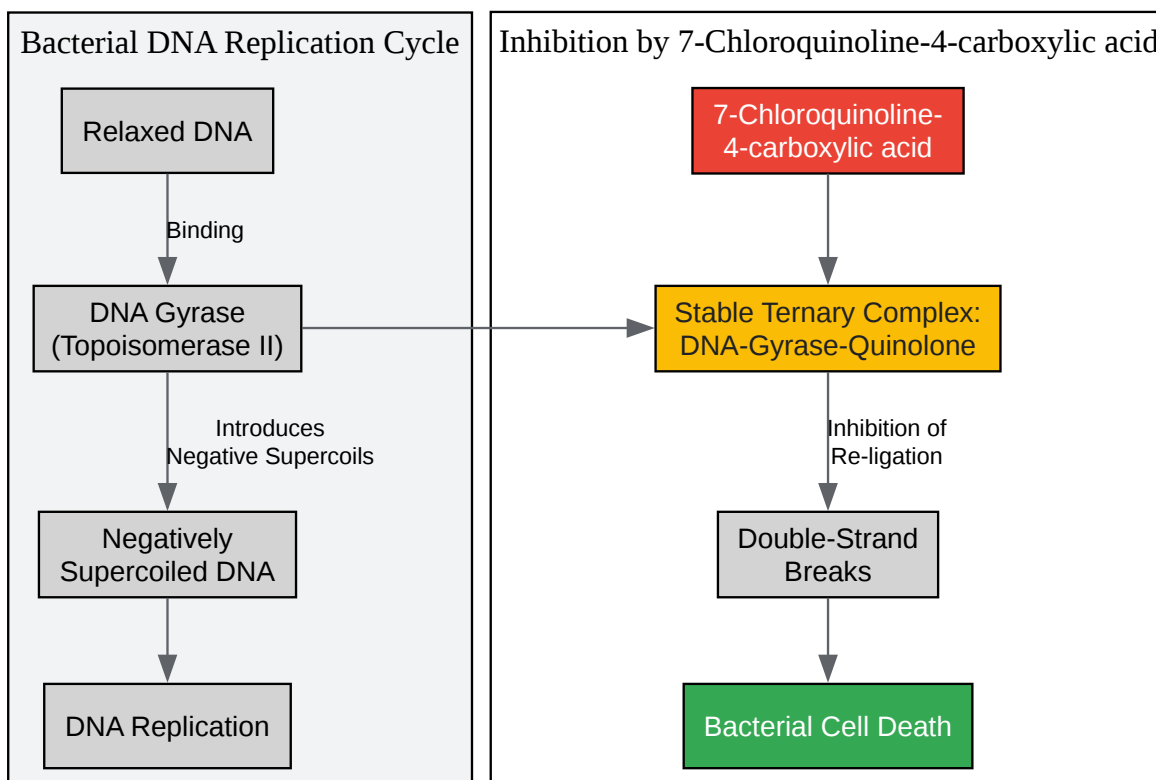
The mass spectrum of **7-Chloroquinoline-4-carboxylic acid** is expected to show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).[9] The presence of a chlorine atom will result in a characteristic M+2 isotope peak with an intensity of approximately one-third of the molecular ion peak.

Biological Activity and Mechanism of Action

The 7-chloroquinoline scaffold is a key pharmacophore in many biologically active compounds, most notably the antimalarial drug chloroquine. Derivatives of 7-chloroquinoline have been investigated for a wide range of therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective activities.[10][11]

Inhibition of DNA Gyrase and Topoisomerase IV

Quinolone carboxylic acids are a well-established class of antibacterial agents that function by inhibiting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[12][13] These enzymes are essential for bacterial DNA replication, transcription, and repair. By forming a stable ternary complex with the enzyme and DNA, quinolones trap the enzyme in a state where it has introduced a double-strand break in the DNA but is unable to re-ligate it. This leads to the accumulation of DNA damage and ultimately bacterial cell death.

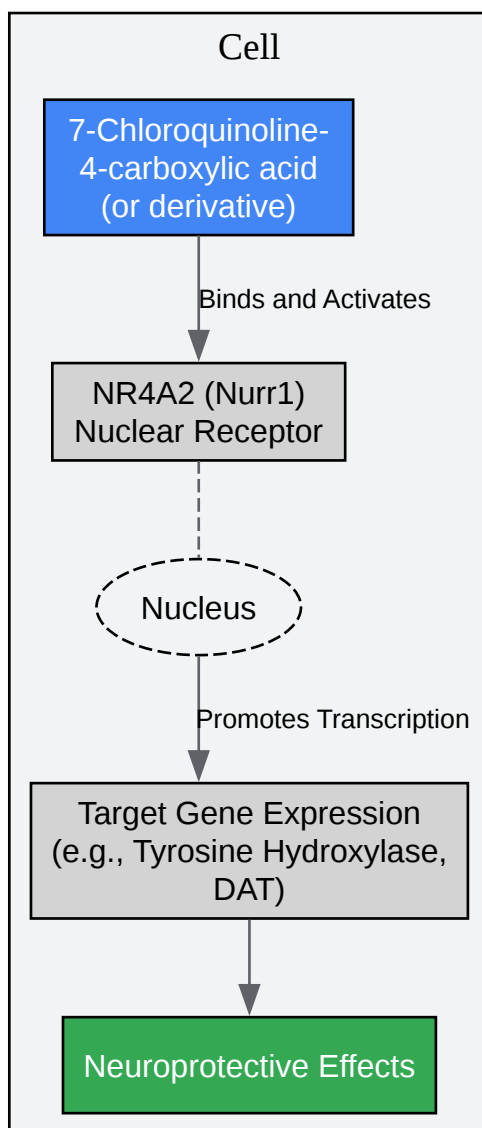


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Caption: Mechanism of DNA gyrase inhibition by quinolone carboxylic acids.

Modulation of the NR4A2 (Nurr1) Signaling Pathway

Recent studies have highlighted the role of 4-amino-7-chloroquinoline derivatives as modulators of the Nuclear Receptor 4A2 (NR4A2), also known as Nurr1. NR4A2 is a transcription factor that plays a critical role in the development and maintenance of dopaminergic neurons. Dysregulation of the NR4A2 signaling pathway has been implicated in neurodegenerative disorders such as Parkinson's disease. Certain 7-chloroquinoline derivatives have been shown to act as agonists of NR4A2, promoting its transcriptional activity and exhibiting neuroprotective effects in preclinical models. This suggests a potential therapeutic application for compounds like **7-Chloroquinoline-4-carboxylic acid** in the treatment of neurodegenerative diseases.



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